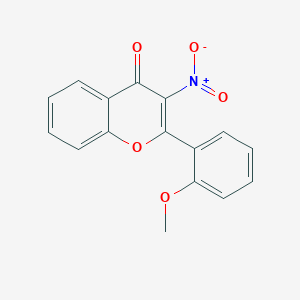
2-(2-Methoxyphenyl)-3-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-3-nitrochromen-4-one, also known as MNRC, is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. MNRC has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one involves the modulation of various signaling pathways. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one also inhibits the MAPK/ERK pathway, which regulates cell growth and differentiation. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating these pathways.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biochemical and physiological effects. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit anti-inflammatory and antioxidant properties. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one inhibits the production of pro-inflammatory cytokines and oxidative stress, which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several advantages and limitations for lab experiments. One of the advantages of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its potent anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for cancer treatment. However, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has some limitations, including its low solubility in water and its potential toxicity in vivo. These limitations need to be addressed to further explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
将来の方向性
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has several potential future directions for scientific research. One of the future directions is the development of more efficient synthesis methods for 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The current synthesis method involves several steps and requires a large amount of starting materials. Developing a more efficient synthesis method can increase the yield and purity of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Another future direction is the evaluation of the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. Understanding the in vivo toxicity and pharmacokinetics of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is crucial for its potential clinical applications. Additionally, exploring the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in other diseases, including neurodegenerative disorders, is another future direction for scientific research.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a promising chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research is needed to explore the potential applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one in scientific research.
合成法
The synthesis of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde and nitroethane in the presence of a base. The resulting product is then subjected to cyclization using acetic anhydride and a catalytic amount of sulfuric acid to yield 2-(2-Methoxyphenyl)-3-nitrochromen-4-one. The purity of the synthesized 2-(2-Methoxyphenyl)-3-nitrochromen-4-one can be increased through recrystallization using a suitable solvent.
科学的研究の応用
2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one is its anticancer activity. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one has been found to exhibit potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-(2-Methoxyphenyl)-3-nitrochromen-4-one induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
特性
CAS番号 |
143468-20-6 |
|---|---|
製品名 |
2-(2-Methoxyphenyl)-3-nitrochromen-4-one |
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3 |
InChIキー |
UBHSVZAIXCJAQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
同義語 |
4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




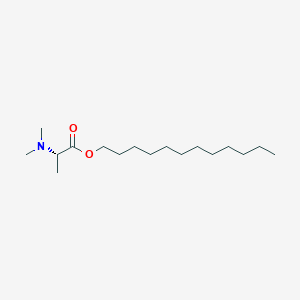
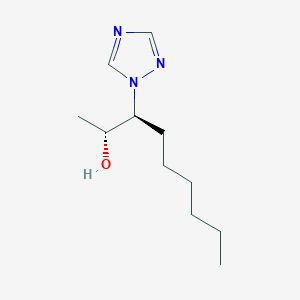
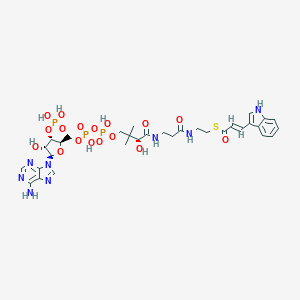
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
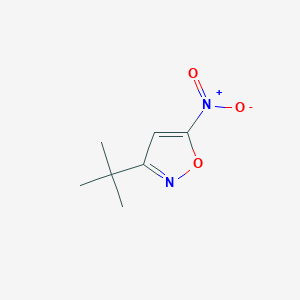

![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
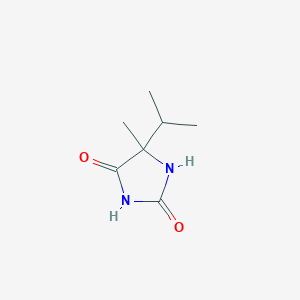


![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
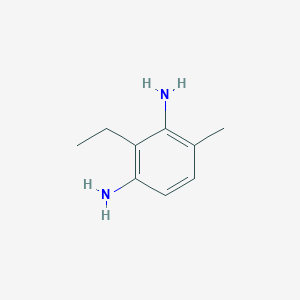
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)